![molecular formula C13H18ClNO2 B3055916 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride CAS No. 67848-79-7](/img/structure/B3055916.png)
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride
Overview
Description
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride is a unique chemical compound with the empirical formula C13H17NO2· HCl . It has a molecular weight of 255.74 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string for this compound isC1(C=C2CC3CCNCC3)=C(C=C2)OCO1.Cl
. This provides a textual representation of the compound’s structure. For a detailed molecular structure analysis, it would be best to refer to a chemistry database or resource that can interpret this SMILES string. Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 255.74 , and its empirical formula is C13H17NO2· HCl . For a comprehensive analysis of its physical and chemical properties, it is recommended to refer to a detailed chemical analysis or database.Mechanism of Action
Target of Action
The primary targets of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride are currently unknown
Result of Action
Some compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines , suggesting potential antitumor activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
Advantages and Limitations for Lab Experiments
One advantage of using 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and investigate its function without interfering with other signaling pathways. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal models, suggesting that it may have potential as a therapeutic agent in humans.
One limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive. Additionally, the effects of this compound on human physiology are not yet fully understood, so caution should be exercised when interpreting results from animal studies.
Future Directions
There are several future directions for research on 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride. One area of interest is investigating the potential therapeutic applications of this compound in humans. For example, this compound may have potential as a treatment for chronic pain, depression, and cognitive disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other signaling pathways in the brain. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability and facilitate further research in this area.
Scientific Research Applications
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride has been primarily used in scientific research as a tool to investigate the function of certain neurotransmitter receptors in the brain. Specifically, this compound has been shown to selectively bind to the sigma-1 receptor, a protein that plays a role in regulating cellular signaling pathways. By studying the interaction between this compound and the sigma-1 receptor, researchers hope to gain a better understanding of how this receptor contributes to various physiological processes, such as pain perception, mood regulation, and learning and memory.
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 . Precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 - P337 + P313 . For detailed safety and hazard information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS).
properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-12-13(16-9-15-12)8-11(1)7-10-3-5-14-6-4-10;/h1-2,8,10,14H,3-7,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFWHBWDSMYRQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC3=C(C=C2)OCO3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594920 | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67848-79-7 | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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